Cas no 18103-41-8 (5-hydroxy-3',4',5',7-tetramethoxyflavone)

5-Hydroxy-3',4',5',7-tetramethoxyflavone is a polymethoxylated flavonoid derivative characterized by its distinct substitution pattern, featuring hydroxyl and methoxy functional groups at key positions on the flavone backbone. This structural configuration enhances its stability and potential bioactivity, making it a compound of interest in pharmacological and biochemical research. Its methoxy groups contribute to increased lipophilicity, which may improve membrane permeability and bioavailability. The presence of the hydroxyl group at the 5-position offers a reactive site for further chemical modifications. This compound is primarily utilized in studies exploring flavonoid structure-activity relationships, antioxidant properties, and interactions with biological targets.
5-hydroxy-3',4',5',7-tetramethoxyflavone structure
18103-41-8 structure
Product Name:5-hydroxy-3',4',5',7-tetramethoxyflavone
CAS No:18103-41-8
MF:C19H18O7
MW:358.342026233673
CID:2008116
PubChem ID:10970376
Update Time:2025-06-09

5-hydroxy-3',4',5',7-tetramethoxyflavone Chemical and Physical Properties

Names and Identifiers

    • 5-hydroxy-3',4',5',7-tetramethoxyflavone
    • 5-hydroxy-7-methoxy-2-(3',4',5'-trimethoxyphenyl)-4H-chromen-4-one
    • 5-Hydroxy-7-methoxy-2-(3,4,5-trimethoxy-phenyl)-chromen-4-on
    • 5-hydroxy-7-methoxy-2-(3,4,5-trimethoxy-phenyl)-chromen-4-one
    • 5-Hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
    • Corymbosin
    • Miricetin-3,7,3',4'-tetramethylaether
    • 5-Hydroxy-7
    • 5-hydroxy7,3',4',5'-tetra-methoxyflavone
    • DTXSID701347298
    • CHEMBL511257
    • FLCVGMVLNHYJAW-UHFFFAOYSA-N
    • HY-N7329
    • SCHEMBL1976826
    • LMPK12111069
    • CS-0113332
    • AKOS040761537
    • FS-8803
    • F87819
    • 2-(3,4,5-Trimethoxyphenyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one
    • Q63392823
    • 5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
    • 18103-41-8
    • 5-Hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one
    • DA-52066
    • MFCD02183384
    • TAA10341
    • Inchi: 1S/C19H18O7/c1-22-11-7-12(20)18-13(21)9-14(26-15(18)8-11)10-5-16(23-2)19(25-4)17(6-10)24-3/h5-9,20H,1-4H3
    • InChI Key: FLCVGMVLNHYJAW-UHFFFAOYSA-N
    • SMILES: O1C2C=C(C=C(C=2C(C=C1C1C=C(C(=C(C=1)OC)OC)OC)=O)O)OC

Computed Properties

  • Exact Mass: 358.10500
  • Monoisotopic Mass: 358.10525291g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 520
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 83.4Ų

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 561.1±50.0 °C at 760 mmHg
  • Flash Point: 202.4±23.6 °C
  • PSA: 87.36000
  • LogP: 3.20000
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C

5-hydroxy-3',4',5',7-tetramethoxyflavone Security Information

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